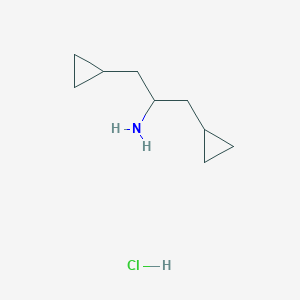![molecular formula C7H13NO B13515748 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine](/img/structure/B13515748.png)
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[311]heptan-4-ylmethanamine is a bicyclic amine compound characterized by a unique oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the oxabicyclo[3.1.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.
Introduction of the Amino Group: The next step involves the introduction of the methanamine group. This can be done through a reductive amination process, where the oxabicyclo[3.1.1]heptanone intermediate is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the reductive amination process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidation can yield oxabicyclo[3.1.1]heptan-4-one derivatives.
Reduction: Reduction can produce various amine or alcohol derivatives.
Substitution: Substitution reactions can lead to a wide range of functionalized derivatives, depending on the substituents used.
Scientific Research Applications
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[3.1.1]heptane: Lacks the methanamine group, making it less versatile in chemical reactions.
2-Oxabicyclo[2.2.1]heptane: Has a different ring structure, leading to different chemical properties and reactivity.
Bicyclo[3.1.1]heptane: Lacks the oxygen atom in the ring, affecting its chemical behavior and applications.
Uniqueness
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine is unique due to its combination of a bicyclic structure with an amino group, providing a versatile scaffold for chemical modifications and a wide range of applications in various fields.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-oxabicyclo[3.1.1]heptan-4-ylmethanamine |
InChI |
InChI=1S/C7H13NO/c8-3-6-4-9-7-1-5(6)2-7/h5-7H,1-4,8H2 |
InChI Key |
WLSLBVQJWDRPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1OCC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



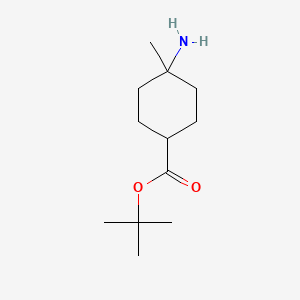
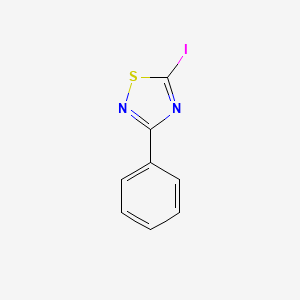
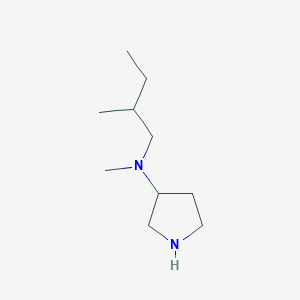
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)

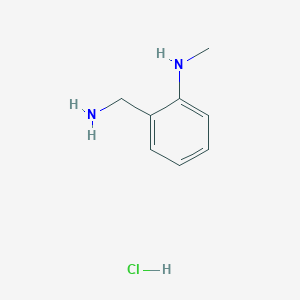
![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
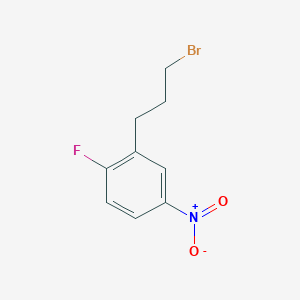
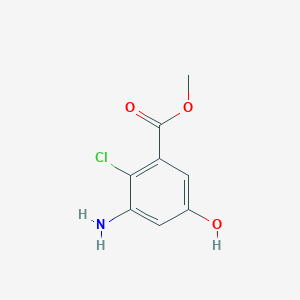
![rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
![Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13515739.png)
